molecular formula C5H10N2O2S B8812604 Methomyl

Methomyl

Cat. No.: B8812604
M. Wt: 162.21 g/mol
InChI Key: UHXUZOCRWCRNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Methomyl can be synthesized through several routes. One common method involves the reaction of acetaldehyde with hydroxylamine sulfate in an alkaline solution to produce acetaldoxime. This intermediate is then dissolved in N-methylpyrrolidone and chlorinated to obtain chloroacetaldoxime . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)

InChI Key

UHXUZOCRWCRNSJ-UHFFFAOYSA-N

SMILES

CC(=NOC(=O)NC)SC

Canonical SMILES

CC(=NOC(=O)NC)SC

Color/Form

White crystalline solid

density

1.2946 at 75 °F (EPA, 1998)
1.2946 @ 24 °C referred to water @ 4 °C
1.3 g/cm³
1.29 at 75 °F
(75 °F): 1.29

melting_point

172 to 174 °F (EPA, 1998)
78-79 °C
78 °C
172 °F

physical_description

Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998)
White, crystalline solid with a slight, sulfur-like odor. [insecticide];  [NIOSH]
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
White, crystalline solid with a slight, sulfur-like odor.
White, crystalline solid with a slight, sulfur-like odor. [insecticide]

solubility

6 % at 77 °F (NIOSH, 2022)
Sol at 25 °C in wt/wt percent: water 5.8;  ethanol 42;  methanol 100;  isopropanol 22;  acetone 73
SOL IN MOST ORG SOLVENTS
In water, 58,000 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 5.8 (moderate)
(77 °F): 6%

vapor_pressure

5e-05 mmHg at 77 °F (EPA, 1998)
0.0000054 [mmHg]
5.4X10-6 mm Hg @ 25 °C
Vapor pressure at 25 °C: negligible
0.00005 mmHg at 77 °F
(77 °F): 0.00005 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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